molecular formula C18H19F3N4O2 B2636135 4,6-dimethyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-3-yl}oxy)pyrimidine CAS No. 2097921-65-6

4,6-dimethyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-3-yl}oxy)pyrimidine

Numéro de catalogue: B2636135
Numéro CAS: 2097921-65-6
Poids moléculaire: 380.371
Clé InChI: BRUKFSXXXGEDCI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4,6-dimethyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-3-yl}oxy)pyrimidine is a synthetic hybrid molecule designed for pharmaceutical and biochemical research. It features a pyrimidine core linked to a trifluoromethyl-substituted pyridine ring via a piperidine linker, a structural motif common in modern medicinal chemistry. This molecular architecture is of significant interest in early-stage drug discovery, particularly in the development of targeted therapies. Hybrid molecules incorporating purine and pyrimidine scaffolds have shown promise as key pharmacophoric fragments in anticancer drug discovery due to their ability to mimic natural nucleobases and engage in critical molecular interactions with biological targets (Molecules 2025, 30(13), 2707). The rational design of such hybrids aims to overcome drug resistance, improve target selectivity, and enhance pharmacological profiles. The presence of the trifluoromethyl group is intended to improve metabolic stability and membrane permeability. This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the safety data sheet prior to use.

Propriétés

IUPAC Name

[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O2/c1-11-8-12(2)24-17(23-11)27-14-4-3-7-25(10-14)16(26)13-5-6-15(22-9-13)18(19,20)21/h5-6,8-9,14H,3-4,7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRUKFSXXXGEDCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=CN=C(C=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-3-yl}oxy)pyrimidine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon-carbon bonds under mild and functional group-tolerant conditions . The reaction conditions often involve palladium catalysts and organoboron reagents, which facilitate the coupling of the pyrimidine and pyridine moieties.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

4,6-dimethyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-3-yl}oxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or pyridine rings, often using halogenated derivatives as intermediates.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and product yields.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Applications De Recherche Scientifique

4,6-dimethyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-3-yl}oxy)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mécanisme D'action

The mechanism of action of 4,6-dimethyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-3-yl}oxy)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparaison Avec Des Composés Similaires

Key Structural Features:

  • Pyrimidine Core : Shared with herbicides like flupyrsulfuron (sulfonylurea class) and BK80738 (). Pyrimidine derivatives often target acetolactate synthase (ALS) in plants, a common herbicide mechanism .
  • Trifluoromethyl Group : A hallmark of agrochemicals (e.g., fluroxypyr, fluridone) due to its metabolic stability and electron-withdrawing effects .

Comparative Table:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Application References
Target Compound Pyrimidine 4,6-dimethyl; piperidinyloxy-trifluoromethylpyridine ~366 (estimated) Herbicide (inferred) -
Flupyrsulfuron (WSSA) Pyrimidine Dimethoxy; sulfonylurea; trifluoromethyl 452.3 Herbicide (ALS inhibitor)
Fluroxypyr (WSSA) Pyridine Amino, dichloro, fluoro; acetic acid 255.0 Herbicide (synthetic auxin)
BK80738 () Pyrimidine 4,6-dimethyl; piperidinyl-methylpyridine 312.4 Undisclosed
Pyroxsulam (AccuStandard) Pyrimidine Sulfonamide; methoxy; trifluoromethyl 465.4 Herbicide (ALS inhibitor)

Substituent Impact on Activity

  • Trifluoromethyl vs. Chloro/Methoxy Groups : The trifluoromethyl group in the target compound and flupyrsulfuron enhances resistance to metabolic degradation compared to chloro substituents in flurochloridone .
  • Linker Flexibility: The piperidine moiety in the target compound may improve binding kinetics relative to rigid sulfonamide or pyrrolidinone linkers in Pyroxsulam or flurochloridone .
  • Pyrimidine vs. Pyridine Cores : Pyrimidine-based compounds (e.g., target compound, flupyrsulfuron) typically exhibit higher ALS inhibition, whereas pyridine derivatives (e.g., fluroxypyr) act via auxin mimicry .

Activité Biologique

The compound 4,6-dimethyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-3-yl}oxy)pyrimidine is a pyrimidine derivative that has drawn attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrimidine core substituted with various functional groups, which contribute to its biological properties. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, while the piperidine moiety may contribute to its binding affinity with biological targets.

Research indicates that compounds similar to This compound often exhibit activity against several biological targets, including:

  • Enzyme Inhibition : Many pyrimidine derivatives act as inhibitors for enzymes such as dihydrofolate reductase (DHFR) and other kinases.
  • Anticancer Activity : The structural features of this compound suggest potential anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.

Pharmacological Studies

A variety of studies have been conducted to evaluate the pharmacological effects of this compound. Below are summarized findings from selected research articles:

StudyFindingsReference
In vitro cytotoxicity assaysDemonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potency.
Enzyme inhibition assaysShowed inhibition of DHFR activity, suggesting a mechanism relevant for cancer treatment.
Structure-activity relationship (SAR) studiesIdentified key functional groups that enhance biological activity, particularly the trifluoromethyl substitution.

Case Study 1: Anticancer Efficacy

In a study examining the anticancer efficacy of similar compounds, it was found that pyrimidine derivatives exhibited selective cytotoxicity towards breast cancer cell lines. The presence of the trifluoromethyl group was correlated with enhanced potency compared to non-fluorinated analogs.

Case Study 2: Enzyme Targeting

Another investigation focused on the enzyme inhibition profile of related pyrimidines. The compound demonstrated significant inhibition of DHFR, which is crucial for nucleotide synthesis in rapidly dividing cells. This inhibition was linked to reduced cell proliferation in various tumor models.

Q & A

Q. What are the recommended synthetic routes for 4,6-dimethyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-3-yl}oxy)pyrimidine, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step reactions:

Piperidine-3-ol functionalization : Introduce the trifluoromethylpyridine carbonyl group via a coupling reaction (e.g., amide bond formation using EDC/HOBt or DCC) .

Pyrimidine core assembly : Condensation of 4,6-dimethylpyrimidin-2-ol with the activated piperidine intermediate under Mitsunobu conditions (e.g., DIAD, PPh₃) to form the ether linkage .

  • Optimization : Monitor reaction progress via TLC or LC-MS. Use anhydrous solvents (e.g., DMF, THF) and inert atmosphere (N₂/Ar) to prevent hydrolysis of the trifluoromethyl group.

Q. How should researchers characterize the structure of this compound using spectroscopic methods?

  • Methodology :
  • ¹H/¹³C NMR : Identify protons on the pyrimidine ring (δ 6.5–8.5 ppm for aromatic protons) and piperidine moiety (δ 1.5–3.5 ppm for methyl/methylene groups). The trifluoromethyl group (CF₃) appears as a singlet in ¹⁹F NMR (δ -60 to -70 ppm) .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretch at ~1650–1700 cm⁻¹ and ether (C-O-C) at ~1200 cm⁻¹ .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺) and isotopic patterns for Cl/F-containing fragments .

Advanced Research Questions

Q. What strategies can be employed to analyze structure-activity relationships (SAR) for analogs of this compound in target binding studies?

  • Methodology :
  • Analog Synthesis : Modify substituents (e.g., replace CF₃ with Cl or methyl groups) and compare binding affinities using surface plasmon resonance (SPR) or radioligand assays .
  • Computational Docking : Use software like Schrödinger Suite or AutoDock to predict interactions with biological targets (e.g., kinases or GPCRs). Validate with mutagenesis studies .
  • Data Analysis :
SubstituentBinding Affinity (IC₅₀, nM)Target SelectivityReference
CF₃12 ± 1.5Kinase A
Cl45 ± 3.2Kinase B

Q. How can crystallographic data resolve discrepancies in proposed molecular conformations of this compound?

  • Methodology :
  • X-ray Crystallography : Grow single crystals via vapor diffusion (e.g., using DMSO/water). Analyze torsion angles to confirm the spatial arrangement of the piperidine-pyrimidine linkage .
  • Density Functional Theory (DFT) : Compare experimental crystal structures with computational models to identify steric clashes or electronic effects influencing conformation .
  • Case Study : A related compound, 3-Phenyl-2-(pyrrolidin-1-yl)-thiopyrano[4′,3′:4,5]thieno[2,3-d]pyrimidin-4(3H)-one, showed a 15° deviation in predicted vs. observed dihedral angles, resolved via Hirshfeld surface analysis .

Q. What experimental approaches are suitable for investigating metabolic stability and in vitro pharmacokinetics?

  • Methodology :
  • Microsomal Assays : Incubate with human liver microsomes (HLM) and quantify remaining compound via LC-MS/MS. Monitor CYP450-mediated oxidation of the piperidine ring .
  • Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction. High protein binding (>95%) may limit bioavailability .
  • Permeability : Assess Caco-2 cell monolayer transport to predict intestinal absorption .

Data Contradiction Analysis

Q. How should conflicting bioactivity data between in vitro and in vivo studies be addressed?

  • Methodology :
  • Dose-Response Validation : Repeat in vitro assays under physiological conditions (e.g., serum-containing media). For in vivo discrepancies, check bioavailability (e.g., oral vs. IV administration) .
  • Metabolite Identification : Use HRMS to detect active metabolites in plasma. For example, oxidation of the piperidine ring may enhance activity in vivo .
  • Statistical Tools : Apply ANOVA or mixed-effects models to account for variability in animal studies .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.